Decacarbonyldimanganese

Description

Properties

IUPAC Name |

carbon monoxide;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10CO.2Mn/c10*1-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEOTYVTTQCYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Mn2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10170-69-1 | |

| Record name | Dimanganese decacarbonyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10170-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese carbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Manganese carbonyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decacarbonyldimanganese | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decacarbonyldimanganese: A Technical Guide to its Synthesis, Discovery, and Core Reactivity

Abstract

Decacarbonyldimanganese, Mn2(CO)10, stands as a cornerstone compound in organometallic chemistry, pivotal for both fundamental studies and as a precursor in synthesis. This technical guide provides an in-depth exploration of its discovery, tracing the evolution of its synthesis from early high-pressure methods to more recent, accessible protocols. We will dissect the key synthetic strategies, offering detailed experimental procedures and the mechanistic rationale behind them. Furthermore, this guide will cover the essential structural features, spectroscopic characterization, and the core reactivity that underpins its utility in generating the versatile pentacarbonylmanganese radical, a key intermediate in a myriad of chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive and practical understanding of this important reagent.

Historical Perspective: The Discovery of a Fundamental Metal Carbonyl

The journey to understanding the rich chemistry of manganese carbonyls began in the mid-20th century. The first successful synthesis of this compound was reported in 1954 by Brimm, Lynch, and Sesny.[1] Their work was conceptually guided by the pre-existing knowledge of its heavier congener, dirhenium decacarbonyl (Re2(CO)10).[1] This pioneering synthesis, while groundbreaking, was a feat of extreme conditions, involving the high-pressure carbonylation of a manganese(II) salt in the presence of a reducing agent.[1] Although the initial yields were modest, this discovery opened the door to a new class of bimetallic carbonyl complexes and laid the groundwork for future investigations into their structure and reactivity.

Synthetic Methodologies: From High Pressure to Benchtop Accessibility

The synthesis of this compound has evolved significantly since its discovery, with the development of more efficient and less technologically demanding methods. This section details the primary synthetic routes, providing both the conceptual framework and practical experimental protocols.

High-Pressure Reductive Carbonylation

The original and subsequently improved high-pressure methods remain a viable, albeit equipment-intensive, route to Mn2(CO)10. These methods rely on the reduction of a manganese(II) salt under a high pressure of carbon monoxide.

2.1.1. The Pioneering Synthesis: Brimm, Lynch, and Sesny (1954)

The first reported synthesis involved the reduction of manganese(II) iodide with magnesium metal under a formidable pressure of carbon monoxide.[1]

Reaction: 2 MnI2 + 2 Mg + 10 CO → Mn2(CO)10 + 2 MgI2

This method, while historically significant, suffered from low yields, typically around 1%.[1]

2.1.2. Improved High-Pressure Synthesis: Reduction with Sodium Benzophenone Ketyl

A more efficient high-pressure preparation was later developed, employing the potent reducing agent, sodium benzophenone ketyl.[1][2] This method offers a substantial improvement in yield.

Reaction: 2 MnCl2 + 2 Na[Ph2CO]• + 10 CO → Mn2(CO)10 + 2 NaCl + 2 Ph2CO

This improved protocol significantly increased the yield to approximately 32%.[1]

Table 1: Comparison of High-Pressure Synthetic Routes for Mn2(CO)10

| Method | Manganese Salt | Reducing Agent | CO Pressure (atm) | Yield (%) | Reference |

| Brimm, Lynch, and Sesny (1954) | MnI2 | Magnesium | ~200 | ~1 | [1] |

| Improved Method (1958) | MnCl2 | Sodium Benzophenone Ketyl | ~200 | ~32 | [1] |

Low-Pressure Synthesis from Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

The advent of a low-pressure synthetic route marked a significant step towards making Mn2(CO)10 more accessible for routine laboratory use. This method utilizes the readily available and relatively inexpensive starting material, methylcyclopentadienyl manganese tricarbonyl (MMT).[1]

Reaction: 2 Mn(C5H4CH3)(CO)3 + 2 Na + 4 CO → Mn2(CO)10 + 2 Na(C5H4CH3)

While the yields are typically in the range of 16-20%, the operational simplicity and avoidance of high-pressure equipment make this a highly attractive method for synthesizing gram-scale quantities of the desired product.[1]

Detailed Experimental Protocol: Low-Pressure Synthesis of this compound

Disclaimer: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood, employing appropriate personal protective equipment.

Materials:

-

Methylcyclopentadienyl manganese tricarbonyl (MMT)

-

Sodium metal (dispersion or freshly cut pieces)

-

Anhydrous, deoxygenated solvent (e.g., diethyl ether or tetrahydrofuran)

-

Carbon monoxide (lecture bottle or from a cylinder with a regulator and needle valve)

-

Standard Schlenk line apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet adapter, and a reflux condenser. The entire apparatus should be under a positive pressure of an inert gas.

-

Reaction Setup: In the Schlenk flask, dissolve a known quantity of MMT in the anhydrous solvent.

-

Addition of Sodium: Carefully add a stoichiometric amount of sodium metal to the stirred solution. The use of a sodium dispersion is often preferred for its higher surface area and reactivity.

-

Carbon Monoxide Purge: Gently bubble carbon monoxide through the reaction mixture via a needle valve. Maintain a slow, steady stream of CO throughout the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by the color change of the solution and, if available, by infrared spectroscopy, observing the disappearance of the MMT carbonyl stretching frequencies and the appearance of the characteristic bands for Mn2(CO)10.

-

Workup: Upon completion of the reaction, carefully quench any unreacted sodium metal with a small amount of a protic solvent (e.g., isopropanol), followed by water.

-

Extraction and Purification: Extract the product into a suitable organic solvent (e.g., hexanes or dichloromethane). The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., MgSO4).

-

Isolation: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by sublimation or recrystallization from a suitable solvent to afford bright yellow crystals of this compound.

Structure and Bonding: A Closer Look at the Mn-Mn Bond

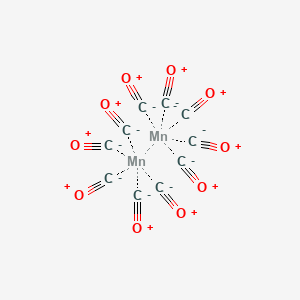

The molecular structure of this compound has been unequivocally established by X-ray crystallography.[1] It consists of two pentacarbonylmanganese, Mn(CO)5, units joined by a direct manganese-manganese bond.[3] A key structural feature is the absence of bridging carbonyl ligands, with all ten CO groups being terminal.[1][2]

The two Mn(CO)5 fragments adopt a staggered conformation, leading to an overall molecular symmetry of D4d.[1] Each manganese atom is coordinated to five carbonyl ligands, one in an axial position and four in equatorial positions. The Mn-Mn bond length is approximately 290.38 pm.[1]

Figure 1: Molecular structure of this compound (Mn2(CO)10).

Spectroscopic Characterization: Identifying the Signature Features

The identity and purity of this compound are routinely confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for characterizing metal carbonyls. In the case of Mn2(CO)10, the carbonyl stretching region (νCO) of the IR spectrum provides a distinct fingerprint. In a non-polar solvent like hexane, three characteristic strong absorption bands are observed.

Table 2: Characteristic IR Stretching Frequencies for Mn2(CO)10 in Hexane

| Wavenumber (cm-1) | Assignment |

| 2046 | A1 (axial) |

| 2007 | B2 (equatorial) |

| 1983 | E1 (equatorial) |

Note: The exact positions of the bands can vary slightly depending on the solvent.[4][5]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of Mn2(CO)10 is characterized by the sequential loss of the ten carbonyl ligands. The mass spectrum will show a parent molecular ion peak (M+) at m/z = 390 (for the most abundant isotopes 55Mn and 12C, 16O), followed by a series of fragment ions corresponding to the loss of CO units ([M-nCO]+, where n = 1-10).[6] The fragmentation pattern provides clear evidence for the composition of the complex.

Core Reactivity: The Gateway to Manganese Radical Chemistry

The chemistry of this compound is dominated by the reactivity of the relatively weak Mn-Mn bond. The bond dissociation energy is approximately 36 kcal/mol (151 kJ/mol), making it susceptible to cleavage under thermal or photochemical conditions.[1]

Photochemical and Thermal Generation of the Pentacarbonylmanganese Radical

Upon irradiation with near-ultraviolet light or heating, the Mn-Mn bond in Mn2(CO)10 undergoes homolytic cleavage to generate two equivalents of the highly reactive 17-electron pentacarbonylmanganese radical, •Mn(CO)5.[7][8]

Reaction: Mn2(CO)10 --(hν or Δ)--> 2 •Mn(CO)5

This radical species is a key intermediate in a vast array of organometallic reactions, including atom transfer reactions and as an initiator for polymerization.[8]

Figure 2: Generation of the •Mn(CO)₅ radical from Mn₂(CO)₁₀.

Reduction to the Pentacarbonylmanganate Anion

This compound can be reduced by strong reducing agents, such as sodium amalgam or sodium in liquid ammonia, to yield the pentacarbonylmanganate anion, [Mn(CO)5]-.[2][9]

Reaction: Mn2(CO)10 + 2 Na → 2 Na[Mn(CO)5]

This anion is a potent nucleophile and serves as a versatile starting material for the synthesis of a wide range of manganese carbonyl derivatives, including alkyl, aryl, and acyl complexes.[9]

Safety and Handling

This compound is a stable, yellow crystalline solid at room temperature and can be handled in the air for short periods.[1][2] However, in solution, it is susceptible to air oxidation, and therefore, solutions should be handled using standard Schlenk techniques under an inert atmosphere.[1][2] It is important to note that Mn2(CO)10 is a volatile source of a metal and can release toxic carbon monoxide upon decomposition.[2][10] Appropriate safety precautions, including the use of a well-ventilated fume hood and personal protective equipment, should be employed when handling this compound.

Conclusion

This compound has a rich history, from its challenging initial synthesis to the development of more user-friendly protocols that have made it a staple in organometallic laboratories. Its well-defined structure and, most importantly, the accessibility of the pentacarbonylmanganese radical through photochemical or thermal cleavage of the Mn-Mn bond, have cemented its role as a critical reagent and precursor. A thorough understanding of its synthesis, characterization, and core reactivity is essential for any researcher looking to harness the diverse and powerful chemistry of manganese carbonyls.

References

-

Wikipedia. Dimanganese decacarbonyl. [Link]

- Bao, Z.-P., & Wu, X.-F. (2024). Manganese- and Iron-Catalyzed Carbonylation Reactions: A Personal Account. Synlett, 36, 1476–1481.

-

Chemeurope.com. Dimanganese decacarbonyl. [Link]

- Askes, S. H. C., G., U. R., Wyrwa, R., Bonnet, S., & Schiller, A. (2017). Red Light-Triggered CO Release from Mn2(CO)10 Using Triplet Sensitization in Polymer Nonwoven Fabrics. Journal of the American Chemical Society, 139(41), 14231–14239.

-

Farmer, A. L., Procacci, B., Shaw, D. J., & Hunt, N. T. (2019). Ultrafast vibrational spectroscopic analysis of the ubiquitous precatalyst [Mn2(CO)10] in different solvents. ResearchGate. [Link]

-

PubChem. This compound(mn-mn). [Link]

-

NIST. Dimanganese decacarbonyl. [Link]

- Brimm, E. O., Lynch, M. A., Jr., & Sesny, W. J. (1954). Preparation and Properties of Manganese Carbonyl. Journal of the American Chemical Society, 76(14), 3831–3835.

- Podall, H., & Giraitis, A. (1962). Reductive Carbonylation Synthesis of Metal Carbonyls. V. Synthesis of Manganese Carbonyl from π-Methylcyclopentadienylmanganese Tricarbonyl. The Journal of Organic Chemistry, 27(4), 1521-1522.

- Trovitch, R. J. (2021). The Rise of Manganese-Catalyzed Reduction Reactions. Synthesis, 54(03), 517-534.

- Kirchner, K. (2022). Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications. Accounts of Chemical Research, 55(19), 2749-2761.

-

ResearchGate. (a) [Mn2(CO)10] structure; (b) IR absorption spectra of [Mn2(CO)10], in... [Link]

-

Brainly.in. Number of bonds between mn in mn2(co)10 is. [Link]

-

Ereztech. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10. [Link]

- OAE Publishing Inc. (2023).

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

ResearchGate. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. [Link]

-

National Center for Biotechnology Information. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents. [Link]

-

Yaghi, O. INORGANIC SYNTHESES. [Link]

-

ResearchGate. Thermal chemistry of Mn2(CO)10 during deposition of thin manganese films on silicon oxide and on copper surfaces. [Link]

-

ACS Publications. Photochemical Manganese-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. [Link]

-

ACS Publications. Mechanism of the photochemical disproportionation reaction of this compound (Mn2(CO)10) with nitrogen donor ligands. [Link]

-

ResearchGate. Experimental Electron Density Analysis of Mn 2 (CO) 10 : Metal−Metal and Metal−Ligand Bond Characterization. [Link]

-

ResearchGate. Electronic and Molecular Structure of the Transient Radical Photocatalyst Mn(CO)5 and Its Parent Compound Mn2(CO)10. [Link]

-

ResearchGate. Bond dissociation energies (kcal/mol) for removal of one carbonyl group... [Link]

-

ACS Publications. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications. [Link]

-

ACS Publications. Manganese Carbonyl Complexes as Selective Electrocatalysts for CO2 Reduction in Water and Organic Solvents. [Link]

-

ResearchGate. Previously reported fates of photochemically generated [Mn(CO)5].. (a) Dimerization to reform Mn2(CO)10. [Link]

-

CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. [Link]

Sources

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Dimanganese_decacarbonyl [chemeurope.com]

- 3. brainly.in [brainly.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimanganese decacarbonyl [webbook.nist.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. oaepublish.com [oaepublish.com]

- 9. Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10 – Ereztech [ereztech.com]

Decacarbonyldimanganese: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decacarbonyldimanganese, with the chemical formula Mn₂(CO)₁₀, stands as a cornerstone compound in the field of organometallic chemistry. First synthesized in 1954 by Brimm, Lynch, and Sesny, its discovery was guided by the known structure of its heavier analogue, dirhenium decacarbonyl (Re₂(CO)₁₀)[1]. This air-stable, yellow crystalline solid is a pivotal molecule for understanding fundamental concepts such as metal-metal bonding, the 18-electron rule, and ligand field theory in a tangible chemical system.[1] While its direct application in drug development is limited, its role as a precursor in organomanganese chemistry and as a model system for studying radical-based reactions provides valuable insights for various chemical transformations.[2][3][4] This guide provides an in-depth analysis of the structure and bonding of this compound, grounded in experimental evidence and theoretical models.

Molecular Structure: An Unbridged Dimer

The molecular architecture of this compound has been unequivocally established through single-crystal X-ray diffraction studies.[1] The molecule consists of two pentacarbonylmanganese, Mn(CO)₅, units linked by a direct manganese-manganese bond.[1][5] A key structural feature is the absence of bridging carbonyl (CO) ligands, which distinguishes it from some other binuclear metal carbonyls like Co₂(CO)₈.[5]

Each manganese atom is coordinated to five terminal CO ligands and the other manganese atom, resulting in a coordination number of six for each metal center.[6] This arrangement leads to a distorted octahedral geometry around each manganese atom.[6][7] The two Mn(CO)₅ fragments are arranged in a staggered conformation, which imparts the molecule with D₄d symmetry, an uncommon point group.[5]

Key Structural Parameters

The precise bond lengths and angles within the Mn₂(CO)₁₀ molecule have been determined with high precision. A 1981 room temperature X-ray diffraction study provided the following key parameters[1]:

| Parameter | Value |

| Mn-Mn bond distance | 290.38(6) pm |

| Average axial Mn-C distance | 181.1 pm |

| Average equatorial Mn-C distance | 185.6 pm |

The Mn-Mn bond distance is a crucial aspect of its structure and will be discussed in detail in the subsequent section. Notably, the axial Mn-C bonds (those coaxial with the Mn-Mn bond) are shorter than the equatorial Mn-C bonds (those nearly perpendicular to the Mn-Mn bond).[1] This difference in bond lengths provides insight into the electronic environment around the manganese atoms.

The Manganese-Manganese Bond: A Covalent Interaction

The direct bond between the two manganese atoms is a defining feature of this compound. This metal-metal bond is considered a single covalent bond, formed by the overlap of orbitals on each manganese atom.[8][9] Each manganese atom in Mn₂(CO)₁₀ is in a formal oxidation state of 0.

Theoretical studies, including extended Hückel molecular orbital calculations and density functional theory (DFT), have provided a deeper understanding of this interaction.[1][9] The primary bonding orbital is a σ-bond resulting from the overlap of the d(z²) orbitals of the two manganese atoms.[1] This is consistent with the 18-electron rule, where each Mn(CO)₅ fragment, a 17-electron species, dimerizes to form a stable 18-electron configuration around each metal center through the formation of the Mn-Mn bond.

The bond dissociation energy of the Mn-Mn bond is approximately 151 kJ/mol (36 kcal/mol), which is relatively weak and comparable to the Mn-CO bond dissociation energy of about 160 kJ/mol (38 kcal/mol).[2] This relatively low bond energy allows for the homolytic cleavage of the Mn-Mn bond upon exposure to heat or light, generating two highly reactive 17-electron •Mn(CO)₅ radicals.[1][3][4] This photochemical reactivity is a cornerstone of the utility of Mn₂(CO)₁₀ in initiating radical reactions.

Manganese-Carbonyl Bonding: A Synergy of Donation and Back-Donation

The bonding between the manganese atoms and the carbonyl ligands is a classic example of the synergistic interplay between σ-donation and π-back-donation, a fundamental concept in organometallic chemistry.

-

σ-Donation: The carbonyl ligand, acting as a Lewis base, donates a pair of electrons from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital on the manganese atom. This forms a dative covalent bond.

-

π-Back-Donation: Concurrently, the manganese atom, being electron-rich in its zero-oxidation state, donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the carbonyl ligands. This back-donation strengthens the Mn-C bond and weakens the C-O bond within the carbonyl ligand.

This synergistic bonding model is supported by spectroscopic data. The stretching frequencies of the C-O bonds in metal carbonyls are typically lower than that of free carbon monoxide (2143 cm⁻¹). In Mn₂(CO)₁₀, the infrared (IR) spectrum shows characteristic C-O stretching bands in the region of 2000-2100 cm⁻¹, indicating a weakening of the C-O bond due to π-back-donation.

The aforementioned difference in axial and equatorial Mn-C bond lengths can also be explained by this model. The axial CO ligands are aligned with the Mn-Mn bond, and their π* orbitals may have a slightly different overlap with the manganese d-orbitals compared to the equatorial CO ligands, leading to the observed variation in bond strength and length.

Experimental Workflows and Protocols

Synthesis of this compound

High-Pressure Carbonylation (Classic Method):

This method, though requiring specialized equipment, is a well-established route to Mn₂(CO)₁₀.[5][10]

-

Reactant Preparation: Anhydrous manganese(II) chloride (MnCl₂) is used as the manganese source. Sodium benzophenone ketyl is prepared separately as the reducing agent.

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave. Anhydrous MnCl₂ and the reducing agent are placed in the autoclave under an inert atmosphere.

-

Carbonylation: The autoclave is pressurized with carbon monoxide (CO) to approximately 200 atmospheres.[5][10]

-

Reaction Conditions: The mixture is heated and stirred to facilitate the reaction.

-

Workup and Purification: After the reaction is complete, the autoclave is cooled and depressurized. The product is extracted with a suitable organic solvent and purified by sublimation or crystallization to yield yellow crystals of Mn₂(CO)₁₀. The yield for this method is typically around 32%.[10]

Low-Pressure Synthesis from MMT:

A more convenient laboratory-scale synthesis utilizes methylcyclopentadienyl manganese tricarbonyl (MMT) as the starting material.[1]

-

Reactants: Commercially available MMT and sodium metal as the reductant.

-

Reaction: The reaction is carried out in a suitable solvent under an atmosphere of carbon monoxide at ambient pressure.

-

Equation: 2 Mn(η⁵-CH₃C₅H₄)(CO)₃ + 2 Na + 4 CO → Mn₂(CO)₁₀ + 2 Na(CH₃C₅H₄)

-

Yield: This method typically provides yields in the range of 16-20%.[1]

Visualizing the Bonding in this compound

The following diagram illustrates the key bonding interactions within the Mn₂(CO)₁₀ molecule.

Caption: Bonding schematic of Mn₂(CO)₁₀.

Conclusion

This compound is a fundamentally important molecule in organometallic chemistry. Its well-defined structure, featuring a direct manganese-manganese bond and terminal carbonyl ligands, provides a clear and experimentally verifiable illustration of key bonding principles. The synergistic σ-donation and π-back-donation in the Mn-CO bonds, coupled with the covalent nature of the Mn-Mn bond, create a stable yet reactive molecule. The facile homolytic cleavage of the metal-metal bond under photochemical or thermal conditions opens up a rich area of radical chemistry, making Mn₂(CO)₁₀ a valuable reagent and model system for researchers in various fields of chemical science.

References

-

Brimm, E. O., Lynch, M. A., & Sesny, W. J. (1954). PREPARATION AND PROPERTIES OF MANGANESE CARBONYL. Journal of the American Chemical Society, 76(15), 3831–3835. [Link]

-

Wikipedia. (2023). Dimanganese decacarbonyl. [Link]

- King, R. B. (1965). Organometallic Syntheses. Volume 1: Transition-Metal Compounds. Academic Press.

-

Properties of Mn2(CO)10. (n.d.). Retrieved from [Link]

-

ChemEurope. (n.d.). Dimanganese decacarbonyl. [Link]

-

Coordination geometry around the manganese in this compound(0). (n.d.). Retrieved from [Link]

-

Farmer, A. L., et al. (2019). Ultrafast vibrational spectroscopic analysis of the ubiquitous precatalyst [Mn2(CO)10] in different solvents. ResearchGate. [Link]

-

King, R. B. (2003). On the Molecular Structure of Dimanganese Decacarbonyl, Mn2(CO)10. ResearchGate. [Link]

-

Li, Z., et al. (2023). Recent progress of this compound catalysis. ResearchGate. [Link]

-

Xie, Y., King, R. B., & Schaefer, H. F. (2003). Binuclear homoleptic manganese carbonyls: Mn2(CO)x (x = 10, 9, 8, 7). Inorganic Chemistry, 42(20), 6337–6345. [Link]

-

The coordination geometry around the manganese in this compound(0). (n.d.). Sarthaks eConnect. [Link]

-

Li, Z., et al. (2023). Recent progress of this compound catalysis. OAE Publishing Inc. [Link]

Sources

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. oaepublish.com [oaepublish.com]

- 5. Dimanganese_decacarbonyl [chemeurope.com]

- 6. collegedunia.com [collegedunia.com]

- 7. sarthaks.com [sarthaks.com]

- 8. researchgate.net [researchgate.net]

- 9. Binuclear homoleptic manganese carbonyls: Mn2(CO)x (x = 10, 9, 8, 7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wikiwand.com [wikiwand.com]

An In-depth Technical Guide to the Electronic Configuration of Manganese in Dimanganese Decacarbonyl, Mn₂(CO)₁₀

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimanganese decacarbonyl, Mn₂(CO)₁₀, serves as a foundational organometallic complex for understanding metal-metal bonding and the electronic principles that govern the stability of such compounds. This guide provides a detailed examination of the electronic configuration of the manganese centers in Mn₂(CO)₁₀. We will deconstruct the assignment of manganese's oxidation state, apply the 18-electron rule to rationalize the compound's stability and structure, and explore the nuanced bonding interactions through the lens of molecular orbital theory. This analysis is substantiated by key experimental evidence from X-ray crystallography and infrared spectroscopy, providing a robust, experimentally-validated model of the electronic structure. A detailed protocol for characterizing the complex using infrared spectroscopy is also presented to bridge theory with practical application.

Introduction: The Significance of Mn₂(CO)₁₀

First synthesized in 1954, dimanganese decacarbonyl is an air-stable, crystalline solid that has become a classic example in organometallic chemistry.[1] Its structure, devoid of bridging carbonyl ligands, is defined by two square pyramidal Mn(CO)₅ units joined by a direct manganese-manganese (Mn-Mn) bond.[1][2] Understanding the electronic configuration of the manganese atoms is crucial as it dictates the compound's geometry, stability, and reactivity. This complex is frequently used as a reference point for studying the M-M bond and reinforcing fundamental concepts like d-electron counting and the 18-electron rule.[1]

Foundational Analysis: Oxidation State and the 18-Electron Rule

A logical starting point for dissecting the electronic structure is to determine the formal oxidation state of the manganese atoms and to apply the 18-electron rule, a powerful heuristic for predicting the stability of organometallic complexes.[3][4]

Oxidation State of Manganese

The carbonyl ligand (CO) is a neutral molecule. Given that the overall Mn₂(CO)₁₀ complex is neutral, the formal oxidation state of each manganese atom must be zero (0).[5][6] This is a defining feature of many metal carbonyls, where the metal center is in a low oxidation state.

The 18-Electron Rule: A Rationale for the Mn-Mn Bond

The 18-electron rule posits that thermodynamically stable transition metal complexes often have a total of 18 valence electrons, comprising the metal's d-electrons plus the electrons donated by the ligands, achieving a noble gas configuration.[4][7]

Let's consider a hypothetical mononuclear Mn(CO)₅ fragment:

-

Manganese (Mn⁰): A neutral manganese atom belongs to Group 7, providing 7 valence electrons (from its [Ar] 3d⁵ 4s² ground state configuration).[8][9]

-

Carbonyl Ligands (5 x CO): Each CO ligand acts as a two-electron donor. Thus, five CO ligands contribute 10 electrons.[10]

-

Total for Mn(CO)₅: 7 (from Mn) + 10 (from 5 CO) = 17 electrons.

A 17-electron count signifies a radical species that is electronically unsaturated and typically highly reactive. To achieve the stable 18-electron configuration, two such Mn(CO)₅ fragments dimerize. By forming a single covalent bond between the two manganese centers, each Mn atom gains the final, stabilizing electron.[3][11]

Electron Count per Manganese Center in Mn₂(CO)₁₀:

-

Valence electrons from Mn(0): 7

-

Electrons from 5 terminal CO ligands: 10

-

Electrons from the Mn-Mn bond: 1

-

Total Valence Electrons (TVE): 7 + 10 + 1 = 18 electrons

This adherence to the 18-electron rule for each metal center explains the inherent stability of the dimeric Mn₂(CO)₁₀ structure and the necessity of the metal-metal bond.[12]

Molecular Structure and Bonding

The electronic configuration is physically manifested in the molecule's three-dimensional structure. X-ray crystallography has provided a precise picture of Mn₂(CO)₁₀.

The molecule consists of two Mn(CO)₅ units linked by the Mn-Mn bond, with a bond length of approximately 290.38 pm.[1] There are no bridging CO ligands. Each manganese atom is coordinated to five CO ligands in a roughly square pyramidal geometry. The two Mn(CO)₅ fragments are staggered relative to each other, resulting in an overall molecular symmetry of point group D₄d.[1]

| Structural Parameter | Value | Reference |

| Mn-Mn Bond Length | 290.38(6) pm | [1] |

| Mn-C (axial) Bond Length | 181.1 pm (avg) | [1] |

| Mn-C (equatorial) Bond Length | 185.6 pm (avg) | [1] |

| Molecular Point Group | D₄d (staggered) | [1] |

The observation that the axial Mn-C bonds are shorter than the equatorial ones is a subtle but important feature that can be explained by molecular orbital theory.[1]

Figure 1: Molecular structure of Mn₂(CO)₁₀.

A Deeper Dive: Molecular Orbital Theory Perspective

While electron counting provides a framework for stability, Molecular Orbital (MO) theory offers a more profound explanation of the bonding. The key interactions are the Mn-Mn σ-bond and the Mn-CO π-backbonding.

-

Mn-Mn σ-Bond Formation: The 17-electron Mn(CO)₅ fragment has its highest occupied molecular orbital (HOMO) primarily composed of the manganese dz² atomic orbital, which points along the principal axis of the square pyramid. The Mn-Mn bond is formed by the constructive, head-on overlap of the dz² orbitals from two Mn(CO)₅ units, creating a bonding σ orbital and an antibonding σ* orbital. The two electrons from the formerly unpaired electrons on each Mn center occupy the lower-energy σ bonding orbital, resulting in a stable Mn-Mn single bond.[1]

Figure 2: MO diagram for Mn-Mn σ-bond formation.

-

Mn-CO π-Backbonding: The stability of the complex is also heavily reliant on π-backbonding. Filled d-orbitals on the low-valent Mn(0) center (specifically the dxy, dxz, and dyz orbitals) have the correct symmetry to overlap with the empty π* antibonding orbitals of the CO ligands. This interaction involves the donation of electron density from the metal back to the ligands. This process strengthens the Mn-C bond and simultaneously weakens the C-O bond.[1] The greater extent of back-donation to the axial CO ligand explains its shorter Mn-C bond length.[1]

Experimental Protocol: Characterization by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful and accessible technique for characterizing metal carbonyls. The C-O bond stretching frequency (ν(CO)) is highly sensitive to the electronic environment of the metal center.

Principle: Free carbon monoxide has a ν(CO) of 2143 cm⁻¹. In Mn₂(CO)₁₀, π-backbonding donates electron density into the CO π* antibonding orbitals. This population of antibonding orbitals weakens the C-O triple bond, causing the ν(CO) to decrease significantly. The observed ν(CO) bands for Mn₂(CO)₁₀ appear in the range of 2044-1983 cm⁻¹, providing direct evidence for this back-donation.[13]

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a dilute solution (~1-5 mM) of Mn₂(CO)₁₀ in a suitable IR-transparent solvent (e.g., hexane, cyclohexane, or tetrahydrofuran).[13] As solutions can be sensitive, this should be done using standard air-free (Schlenk) techniques if long-term stability is required.[1]

-

Alternatively, for solid-state analysis, prepare a KBr pellet by finely grinding a small amount of Mn₂(CO)₁₀ with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Ensure the sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

-

Set the spectral range to scan from 4000 cm⁻¹ to 400 cm⁻¹, with a focus on the 2200-1800 cm⁻¹ region where ν(CO) bands appear.

-

Set resolution to 4 cm⁻¹ and signal-average at least 16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent (in the same IR cell) or a blank KBr pellet.

-

Acquire the spectrum of the Mn₂(CO)₁₀ sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

-

-

Data Interpretation:

-

Identify the strong absorption bands in the 2100-1800 cm⁻¹ region.

-

For Mn₂(CO)₁₀ in solution, three distinct bands are typically observed around 2044 cm⁻¹, 2013 cm⁻¹, and 1983 cm⁻¹.

-

Compare the positions of these bands to literature values to confirm the identity and purity of the compound. The number and positions of the bands are dictated by the D₄d symmetry of the molecule.

-

Figure 3: Workflow for IR spectroscopic analysis.

Conclusion

The electronic configuration of manganese in Mn₂(CO)₁₀ is best described as a d⁷ system in a formal oxidation state of zero. This configuration, when considered within the framework of the 18-electron rule, necessitates the formation of a stabilizing Mn-Mn single bond. This model is strongly supported by a molecular orbital description, which highlights the crucial roles of a direct σ-bond between the metal centers and extensive π-backbonding to the carbonyl ligands. This theoretical understanding is firmly grounded in decades of experimental evidence from crystallographic and spectroscopic techniques, solidifying Mn₂(CO)₁₀ as a cornerstone for education and research in organometallic chemistry.

References

- Brimm, E. O., Lynch, M. A., & Sesny, W. J. (1954). PREPARATION AND PROPERTIES OF MANGANESE CARBONYL. Journal of the American Chemical Society, 76(14), 3831–3835.

- Wikipedia. (2025). Dimanganese decacarbonyl.

- WebElements. (n.d.). dimanganese decacarbonyl.

- Farmer, A. L., Procacci, B., Shaw, D. J., & Hunt, N. T. (2018). (a) [Mn2(CO)10] structure; (b) IR absorption spectra of [Mn2(CO)10], in...

- Brainly.in. (2020). Number of bonds between mn in mn2(co)10 is.

- Dr. Suresh Kumar Chemistry. (2021, May 30). Metal carbonyl / L12 / Dimanganese decacarbonyl / Prep. , Prop. and Structure / Mn2(CO)10 [Video]. YouTube.

- Quora. (2017).

- Chemistry LibreTexts. (2023). The 18-electron Rule.

- Quora. (2018).

- Wikipedia. (2025). 18-electron rule.

- PubChem. (n.d.). Dimanganese decacarbonyl.

- Quora. (2016).

- Vedantu. (n.d.). In Mn2CO10 no of metalmetal bonds and no of CO bridges class 12 chemistry CBSE.

- Filo. (2025). Number of bond(s) between Mn atoms in [Mn₂(CO)₁₀] is/are (1) 1 (2) Zero (..

- Levenshtein, M. A., & Korol'kov, D. V. (1974). Electronic structure of the binuclear carbonyls Mn2(CO)10, Tc2(CO)10, and Re2(CO)10. Journal of Structural Chemistry, 15, 893-899.

- ChemEurope. (n.d.). 18-Electron rule.

- University of Calcutta. (n.d.). 18 electron rule : How to count electrons.

- University of Rochester. (n.d.). 18-Electron Rule.

- Wayne Breslyn. (2019, July 1). Electron Configuration for Mn, Mn2+, Mn3+ , and Mn4+ (Manganese and Manganese Ions) [Video]. YouTube.

- Medium. (2025).

- WebElements. (n.d.).

- Periodic Table. (n.d.).

- Dahl, L. F., & Rundle, R. E. (1963). On the Molecular Structure of Dimanganese Decarbonyl, Mn2(CO)10. Acta Crystallographica, 16(7), 611-628.

- Ereztech. (n.d.). Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10.

- Wikipedia. (2025). Molecular orbital diagram.

- Liptak, M. D., et al. (2022). Spectroscopic characterization of Mn2+ and Cd2+ coordination to phosphorothioates in the conserved A9 metal site of the hammerhead ribozyme. Journal of Inorganic Biochemistry, 230, 111754.

- Armentrout, P. B. (2014). Manganese−Chalcocarbonyl Bond Strengths from Threshold Photoelectron Photoion Coincidence Spectroscopy. The Journal of Physical Chemistry A, 118(40), 9484-9496.

Sources

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 2. In Mn2CO10 no of metalmetal bonds and no of CO bridges class 12 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18-electron rule - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Manganese » dimanganese decacarbonyl [webelements.com]

- 6. quora.com [quora.com]

- 7. 18-Electron_rule [chemeurope.com]

- 8. youtube.com [youtube.com]

- 9. WebElements Periodic Table » Manganese » properties of free atoms [webelements.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

- 11. brainly.in [brainly.in]

- 12. Number of bond(s) between Mn atoms in [Mn₂(CO)₁₀] is/are (1) 1 (2) Zero (.. [askfilo.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Decacarbonyldimanganese [Mn₂(CO)₁₀]

<_G.L._GEN_0>

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Decacarbonyldimanganese, Mn₂(CO)₁₀, serves as a foundational organometallic complex, pivotal for understanding metal-metal bonding, carbonyl ligand dynamics, and as a precursor in catalysis. A robust and unambiguous characterization of this molecule is paramount for any application, from fundamental reactivity studies to its use in synthetic methodologies. This guide provides an in-depth, technique-focused exploration of the spectroscopic methods essential for the definitive identification and structural elucidation of Mn₂(CO)₁₀. We move beyond mere data reporting to explain the causal relationships behind experimental choices and data interpretation, empowering the researcher to not only replicate but also to deeply understand the characterization process. This document synthesizes data from vibrational (IR, Raman), nuclear magnetic resonance (NMR), and mass spectrometry (MS) techniques, presenting them as an integrated and self-validating analytical workflow.

The Structural Framework of Mn₂(CO)₁₀: Why Spectroscopy is Essential

This compound is a dinuclear complex consisting of two manganese atoms, each coordinated to five carbonyl (CO) ligands. Crucially, its structure features a direct, unsupported manganese-manganese (Mn-Mn) bond. The molecule adopts a staggered conformation of the two Mn(CO)₅ units, resulting in an overall D₄d point group symmetry.[1][2] Each manganese center can be described as having a pseudo-octahedral geometry, with five CO ligands and the other Mn atom occupying the coordination sites.[3][4]

This specific arrangement, devoid of bridging carbonyl ligands, gives rise to distinct spectroscopic signatures.[1] Spectroscopic analysis is not merely confirmatory; it is the primary means by which we probe the strength and nature of the Mn-Mn and Mn-CO bonds, observe the behavior of the carbonyl ligands, and confirm the molecule's integrity and purity.

Vibrational Spectroscopy: Probing the Mn-CO and Mn-Mn Bonds

Vibrational spectroscopy is arguably the most powerful and accessible tool for the initial characterization of Mn₂(CO)₁₀. The high dipole moment change and polarizability associated with the C≡O and Mn-Mn stretching modes, respectively, provide strong, diagnostic signals in Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy: The Carbonyl Fingerprint

The carbonyl stretching region (ν(CO)) of the IR spectrum, typically between 2100 and 1800 cm⁻¹, provides an unmistakable fingerprint for Mn₂(CO)₁₀.

Expert Insight: The Power of Group Theory For a molecule with D₄d symmetry, group theory predicts three IR-active CO stretching bands (2 B₂ + E₁). The observation of this specific three-band pattern is strong evidence for the non-bridged, staggered structure. The presence of additional bands may indicate sample impurity, decomposition, or the formation of photoproducts like Mn₂(CO)₉.[5][6]

The three principal ν(CO) bands observed in non-polar solvents are sharp and intense:

-

~2044 cm⁻¹ (B₂)

-

~2013 cm⁻¹ (E₁)

-

~1983 cm⁻¹ (B₂)

Table 1: Characteristic IR Stretching Frequencies for Mn₂(CO)₁₀ in Cyclohexane [7]

| Frequency (cm⁻¹) | Symmetry Assignment | Description |

| ~2044 | B₂ | Axial/Equatorial CO stretch (out-of-phase) |

| ~2013 | E₁ | Equatorial CO stretch (degenerate) |

| ~1983 | B₂ | Axial/Equatorial CO stretch (in-phase) |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

-

Sample Preparation: Prepare a dilute solution (approx. 1-4 mM) of Mn₂(CO)₁₀ in a dry, non-polar solvent such as hexane or cyclohexane.

-

Causality: Non-polar solvents minimize solvatochromic shifts and have minimal IR absorbance in the 2100-1800 cm⁻¹ region, ensuring a clean baseline. Solutions should be handled using Schlenk techniques as they can be sensitive to air over time.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Cell Selection: Employ a liquid transmission cell with NaCl or KBr windows and a path length of 0.1 to 1.0 mm.

-

Data Acquisition:

-

a. Record a background spectrum of the pure solvent in the cell.

-

b. Carefully fill the cell with the Mn₂(CO)₁₀ solution.

-

c. Record the sample spectrum.

-

d. The instrument software will automatically subtract the solvent background from the sample spectrum.

-

-

Data Processing: Ensure the final spectrum is displayed in absorbance mode. Label the peak maxima for the three characteristic ν(CO) bands.

Raman Spectroscopy: The Key to the Mn-Mn Bond

While IR spectroscopy excels at observing the polar CO stretches, Raman spectroscopy is uniquely suited for detecting the symmetric, non-polar Mn-Mn single bond stretch.

Expert Insight: The Rule of Mutual Exclusion For a centrosymmetric molecule like Mn₂(CO)₁₀ (D₄d point group), the rule of mutual exclusion states that vibrational modes that are IR active will be Raman inactive, and vice versa. The Mn-Mn stretch is of A₁g symmetry, making it IR-inactive but strongly Raman-active . Observing this peak is the most direct spectroscopic evidence for the presence of the metal-metal bond.

A strong, sharp peak is typically observed in the low-frequency region of the Raman spectrum:

-

~150-160 cm⁻¹ (A₁g, ν(Mn-Mn))

Experimental Protocol: Raman Analysis

-

Sample Preparation: A solid sample can be loaded into a capillary tube, or a concentrated solution in a suitable solvent can be prepared in a glass vial.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Causality: Mn₂(CO)₁₀ is a yellow solid.[8] Using a longer wavelength laser (e.g., 785 nm) can help to minimize fluorescence, which can overwhelm the weaker Raman signal.

-

-

Data Acquisition:

-

a. Focus the laser on the sample.

-

b. Set the spectral range to cover at least 100 cm⁻¹ to 2200 cm⁻¹ to observe both the Mn-Mn and CO stretching regions.

-

c. Adjust laser power and acquisition time to achieve a good signal-to-noise ratio. Be cautious with laser power to avoid thermal decomposition.

-

-

Data Processing: Identify and label the intense ν(Mn-Mn) peak near 150-160 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View

NMR spectroscopy provides information about the chemical environment of NMR-active nuclei. For Mn₂(CO)₁₀, ¹³C NMR is the most informative technique.

¹³C NMR Spectroscopy

Expert Insight: Fluxionality in Action In the D₄d structure of Mn₂(CO)₁₀, there are two distinct types of carbonyl ligands: axial and equatorial.[1] One might expect to see two separate signals in the ¹³C NMR spectrum. However, at room temperature, only a single, sharp resonance is observed at approximately 212 ppm . This is a classic example of molecular fluxionality. The axial and equatorial carbonyls are rapidly interconverting on the NMR timescale, resulting in a time-averaged signal.

Experimental Protocol: ¹³C{¹H} NMR

-

Sample Preparation: Prepare a concentrated solution of Mn₂(CO)₁₀ in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Causality: The low natural abundance of ¹³C (1.1%) requires more concentrated samples to obtain a spectrum in a reasonable time.[9]

-

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

-

Data Acquisition:

-

a. Acquire a standard proton-decoupled ¹³C spectrum. Broadband proton decoupling is used to simplify the spectrum and improve signal-to-noise by collapsing any C-H coupling.[10]

-

b. A sufficient number of scans (often several hundred to thousands) will be required due to the low abundance of ¹³C and the quaternary nature of the carbonyl carbons.

-

-

Data Processing: The spectrum should show a single peak in the downfield region. Reference the spectrum to the solvent peak or an internal standard like TMS.

⁵⁵Mn NMR Spectroscopy

⁵⁵Mn is an NMR-active nucleus (100% natural abundance), but it is also a quadrupolar nucleus (spin I = 5/2).[11] This property leads to very broad signals, especially in asymmetric environments. For the highly symmetric Mn₂(CO)₁₀, a signal can be observed, but it is typically very broad (hundreds to thousands of Hz). While challenging to acquire on standard high-resolution instruments, solid-state ⁵⁵Mn NMR can provide valuable data on the metal's local environment.[12] For routine characterization, it is not a primary technique.

Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry is the definitive technique for confirming the molecular weight and provides insight into the molecule's stability and bonding through its fragmentation pattern.

Expert Insight: Stepwise Ligand Loss Electron Ionization Mass Spectrometry (EI-MS) of Mn₂(CO)₁₀ does not typically show a strong molecular ion peak [M]⁺ at m/z = 390. The molecule readily fragments through the sequential loss of the ten carbonyl ligands, which have a mass of 28 Da each.[13][14] This results in a characteristic pattern of peaks separated by 28 mass units, from [Mn₂(CO)₁₀]⁺ down to the bare [Mn₂]⁺ ion at m/z = 110. The presence of this "picket fence" pattern is highly diagnostic.

Table 2: Major Ions in the EI Mass Spectrum of Mn₂(CO)₁₀ [13]

| Ion Fragment | m/z (for ⁵⁵Mn) | Description |

| [Mn₂(CO)₁₀]⁺ | 390 | Molecular Ion (often weak or absent) |

| [Mn₂(CO)₉]⁺ | 362 | Loss of 1 CO |

| [Mn₂(CO)₈]⁺ | 334 | Loss of 2 CO |

| ... (and so on) | ... | ... |

| [Mn₂(CO)]⁺ | 138 | Loss of 9 CO |

| [Mn₂]⁺ | 110 | Dinuclear metal core |

| [Mn(CO)₅]⁺ | 195 | Cleavage of Mn-Mn bond |

| [Mn]⁺ | 55 | Manganese ion |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample using a direct insertion probe. The solid sample is placed in a capillary tube at the end of the probe.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: The probe is heated gently in the vacuum of the mass spectrometer, causing the Mn₂(CO)₁₀ to sublime directly into the ionization chamber.[1]

-

Detection: Scan a mass range from m/z = 50 to 450 to observe the full fragmentation pattern.

-

Data Analysis: Identify the series of peaks separated by 28 Da corresponding to the loss of CO ligands. Note the presence of the [Mn₂]⁺ and [Mn]⁺ ions.

Visualizing the Analytical Workflow

An integrated approach is crucial for the confident characterization of Mn₂(CO)₁₀. The following workflow illustrates how the techniques described above are synergistically applied.

Caption: Integrated workflow for the spectroscopic characterization of Mn₂(CO)₁₀.

The mass spectrometry fragmentation pathway provides a clear illustration of the molecule's decomposition under energetic conditions.

Caption: EI-MS fragmentation pathway of Mn₂(CO)₁₀ showing sequential loss of CO.

Conclusion

The spectroscopic characterization of this compound is a synergistic process. IR spectroscopy provides a rapid and definitive fingerprint of the carbonyl environment, confirming the D₄d structure. Raman spectroscopy offers the only direct observation of the crucial Mn-Mn bond. ¹³C NMR demonstrates the fluxional nature of the carbonyl ligands, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern based on the sequential loss of CO ligands. Together, these techniques provide a self-validating and comprehensive dataset that confirms the identity, purity, and fundamental structural features of Mn₂(CO)₁₀, laying a solid foundation for its use in further research and development.

References

- Cass County, US. (n.d.). Time information.

- Wikipedia. (n.d.). Dimanganese decacarbonyl.

- Collegedunia. (2024, February 5). How is this compound(0) structured, and what is the unique feature involving the Mn atoms?

- Baiz Group. (n.d.). Two-Dimensional Infrared Spectroscopy of Dimanganese Decacarbonyl and Its Photoproducts: An Ab Initio Study.

-

Corcelli, S. A., & Skinner, J. L. (2009). Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study. The Journal of Physical Chemistry A, 113(35), 9617–9623. [Link]

- ResearchGate. (n.d.). (a) [Mn2(CO)10] structure; (b) IR absorption spectra of [Mn2(CO)10], in...

- Collegedunia. (2024, November 9). The coordination geometry around the manganese in this compound(0).

- Wikiwand. (n.d.). Dimanganese decacarbonyl.

- ResearchGate. (2025, August 6). On the Molecular Structure of Dimanganese Decarbonyl, Mn2(CO)10.

- Semantic Scholar. (n.d.). Figure 1 from Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study.

- PubChem. (n.d.). This compound(mn-mn).

- PubChem. (n.d.). Dimanganese decacarbonyl.

- Journal of the American Chemical Society. (n.d.). Photochemistry of gas-phase this compound (Mn2(CO)10) and decacarbonyldirhenium (Re2(CO)10): mass spectrometric evidence for a dinuclear primary photoproduct.

- NIST. (n.d.). Dimanganese decacarbonyl.

- University of Ottawa. (n.d.). (55Mn) Manganese NMR.

- Physical Chemistry Chemical Physics. (n.d.). A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.

- University of Calgary. (n.d.). 13C NMR Spectroscopy.

Sources

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Dimanganese decacarbonyl - Wikiwand [wikiwand.com]

- 3. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 4. The coordination geometry around the manganese in this compound(0) [cdquestions.com]

- 5. baizgroup.org [baizgroup.org]

- 6. Figure 1 from Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (55Mn) Manganese NMR [chem.ch.huji.ac.il]

- 12. A solid-state 55Mn NMR spectroscopy and DFT investigation of manganese pentacarbonyl compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Dimanganese decacarbonyl [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

Introduction: The Dichotomous Photoreactivity of a Foundational Organometallic Dimer

An In-depth Technical Guide to the Photochemistry of Decacarbonyldimanganese (Mn₂(CO)₁₀)

This compound, Mn₂(CO)₁₀, stands as a cornerstone molecule in organometallic chemistry. While thermally stable and air-tolerant as a solid, its behavior under photolytic conditions unveils a rich and complex reactivity that has been the subject of extensive research for decades.[1] This dinuclear complex, featuring two Mn(CO)₅ units joined solely by a manganese-manganese bond, possesses two primary, competing photochemical pathways upon UV irradiation: homolytic cleavage of the metal-metal bond and dissociation of a carbonyl ligand.[2][3] This photoreactivity generates highly reactive 17-electron and 16-electron intermediates, namely the pentacarbonylmanganese radical (•Mn(CO)₅) and the unsaturated dimanganese nonacarbonyl species (Mn₂(CO)₉), respectively.[2]

The ability to photochemically generate these intermediates underpins the utility of Mn₂(CO)₁₀ in a vast array of chemical transformations. It serves as a potent photoinitiator for radical polymerizations, a catalyst for atom-transfer reactions, and a precursor in the synthesis of novel organometallic complexes.[4][5] More recently, its capacity to release carbon monoxide upon irradiation has positioned it as a key photoactivated CO-releasing molecule (photoCORM) with potential therapeutic applications.[6][7] This guide provides a detailed exploration of the fundamental photochemical processes of Mn₂(CO)₁₀, the characterization and subsequent reactivity of its transient intermediates, the experimental techniques used to probe these ultrafast events, and its applications in modern chemical synthesis.

Electronic Structure and Spectroscopic Origins of Reactivity

The photochemistry of Mn₂(CO)₁₀ is dictated by its electronic structure. The absorption spectrum in the near-UV region is characterized by two significant bands. A lower energy band, typically around 340 nm, is assigned to electronic transitions involving the manganese-manganese bond, specifically the σ→σ* and dπ→σ* transitions.[6][7] Irradiation into this absorption feature directly populates antibonding orbitals localized on the Mn-Mn axis, leading to efficient bond rupture.[6][8] A higher energy absorption corresponds to metal-to-ligand charge transfer (MLCT) transitions, which can also initiate photoreactivity. The competition between different excited states and their subsequent decay pathways governs the ultimate photochemical outcome.[9]

Part 1: The Core Photochemical Pathways

Upon absorption of a UV photon, Mn₂(CO)₁₀ undergoes one of two primary photochemical reactions. The overall quantum efficiency for decomposition is approximately 0.4, with metal-metal bond cleavage being the predominant pathway, accounting for about three-quarters of the events.[2]

Pathway A: Homolysis of the Manganese-Manganese Bond

The most prominent photochemical reaction is the homolytic cleavage of the Mn-Mn bond, yielding two equivalents of the 17-electron pentacarbonylmanganese radical, •Mn(CO)₅.[1][8]

Mn₂(CO)₁₀ + hν → 2 •Mn(CO)₅

This process is highly efficient due to the direct excitation into the σ→σ* transition, which creates a strongly dissociative excited state.[8][9] The •Mn(CO)₅ radical is a key intermediate responsible for much of the subsequent chemistry, including radical recombination and atom abstraction reactions. Flash photolysis studies have been instrumental in observing this species, which exhibits a characteristic transient absorption band centered around 800 nm.[2]

Pathway B: Dissociation of a Carbonyl Ligand

In competition with Mn-Mn bond scission, Mn₂(CO)₁₀ can also lose a carbonyl (CO) ligand to form the coordinatively unsaturated dinuclear species, Mn₂(CO)₉.[2][3]

Mn₂(CO)₁₀ + hν → Mn₂(CO)₉ + CO

This process becomes more significant in the gas phase and has been observed in solution and low-temperature matrices.[10][11][12] The resulting Mn₂(CO)₉ intermediate is believed to feature a bridging carbonyl group to alleviate the electronic unsaturation at one of the metal centers.[11] This species has a transient absorption band centered near 500 nm.[2]

Part 2: Intermediates: Characterization and Reactivity

The transient species generated from the photolysis of Mn₂(CO)₁₀ are highly reactive and dictate the course of subsequent chemical transformations. Their study requires specialized time-resolved spectroscopic techniques.

The Pentacarbonylmanganese Radical: •Mn(CO)₅

-

Structure and Spectroscopy: The •Mn(CO)₅ radical is a 17-electron species. Spectroscopic and computational studies indicate it possesses a square-pyramidal (C₄ᵥ) structure.[13] Its most defining experimental feature is a strong, broad absorption in the near-infrared region, with a maximum at approximately 800 nm.[2]

-

Reactivity: The primary fate of the •Mn(CO)₅ radical in the absence of other reagents is rapid bimolecular recombination to regenerate the parent dimer, Mn₂(CO)₁₀.[8]

2 •Mn(CO)₅ → Mn₂(CO)₁₀

This reaction is extremely fast, approaching the diffusion-controlled limit. Flash photolysis studies in hexane have determined the bimolecular rate constant to be 9.5 x 10⁸ M⁻¹s⁻¹.[8] This rapid recombination is a key reason why continuous irradiation is necessary to maintain a steady-state concentration of the radical for synthetic applications.

In the presence of substrates, •Mn(CO)₅ engages in several characteristic radical reactions:

-

Atom Abstraction: It readily abstracts halogen atoms from organic halides (R-X), a crucial step in photoinitiated polymerizations and organic synthesis.[4][14] •Mn(CO)₅ + R-X → Mn(CO)₅X + •R

-

Oxidative and Reductive Processes: The radical can be both oxidized and reduced, participating in a range of redox-neutral and electron-transfer processes.[14]

-

The Unsaturated Dimer: Mn₂(CO)₉

-

Structure and Formation: The Mn₂(CO)₉ species is formed via CO loss. Low-temperature matrix isolation studies using IR spectroscopy have been vital in its characterization, suggesting a structure with a bridging or semi-bridging CO ligand, formulated as Mn₂(CO)₈(μ-CO).[11][12] In degassed solutions, this intermediate can be formed via thermal CO loss from the initially generated •Mn(CO)₅ radicals, followed by reaction with another radical.[8]

-

Reactivity: Mn₂(CO)₉ is highly reactive towards nucleophiles. It readily reacts with available CO to reform the parent Mn₂(CO)₁₀. In the presence of other ligands (L), such as phosphines or nitriles, it undergoes substitution reactions.

Mn₂(CO)₉ + L → Mn₂(CO)₉L

| Intermediate Species | Key Spectroscopic Feature | Structure | Primary Fate (in inert solvent) |

| •Mn(CO)₅ | Transient absorption λₘₐₓ ≈ 800 nm[2] | Square Pyramidal (C₄ᵥ)[13] | Bimolecular Recombination |

| Mn₂(CO)₉ | Transient absorption λₘₐₓ ≈ 500 nm[2] | Dinuclear with Bridging CO[11] | Reaction with CO or solvent |

Part 3: Experimental Methodologies for Studying Transient Species

Elucidating the mechanisms of Mn₂(CO)₁₀ photochemistry requires techniques capable of resolving events on ultrafast timescales.

Protocol: Nanosecond Flash Photolysis

Flash photolysis is the quintessential technique for studying the kinetics and spectra of short-lived intermediates like •Mn(CO)₅.

Objective: To observe the formation and decay of the •Mn(CO)₅ radical and determine its recombination rate constant.

Methodology:

-

Sample Preparation: Prepare a solution of Mn₂(CO)₁₀ in a deoxygenated, inert solvent (e.g., hexane) in a quartz cuvette. For isolating the Mn-Mn cleavage pathway, saturate the solution with carbon monoxide (CO) at 1 atm to suppress the formation of Mn₂(CO)₉ by ensuring any dissociated CO is rapidly replaced.[8]

-

Excitation: Irradiate the sample with a short, high-energy pulse of light (e.g., from a Nd:YAG or N₂ laser) at a wavelength absorbed by Mn₂(CO)₁₀ (e.g., 337 or 355 nm).[3][8]

-

Probing: Pass a continuous beam of light from a monitoring lamp (e.g., a Xenon arc lamp) through the sample, perpendicular to the excitation pulse.

-

Detection: Use a monochromator to select a specific wavelength (e.g., 800 nm for •Mn(CO)₅) and a fast detector (photomultiplier tube) to measure the change in absorbance over time.

-

Data Acquisition: Record the transient absorbance signal on a digital oscilloscope. The signal will show a rapid increase upon the flash (formation of •Mn(CO)₅) followed by a decay as the radicals recombine.

-

Kinetic Analysis: Analyze the decay trace. The recombination of •Mn(CO)₅ follows second-order kinetics. A plot of 1/ΔA versus time will yield a straight line, the slope of which is proportional to the bimolecular rate constant.[8]

Part 4: Applications in Synthesis and Drug Development

The controlled generation of radicals and coordinatively unsaturated species from Mn₂(CO)₁₀ provides powerful tools for synthetic chemistry and beyond.

Photoinitiated Atom Transfer Radical Chemistry

A major application of Mn₂(CO)₁₀ is in photoinitiated atom transfer radical (ATR) reactions, particularly with organic halides. The photogenerated •Mn(CO)₅ radical acts as a highly efficient halogen atom abstractor, creating an organic radical that can participate in subsequent reactions like polymerization or cyclization.[4][5]

This methodology is particularly valuable as it operates under mild, visible-light conditions and provides a high degree of control over the reaction, enabling the synthesis of complex macromolecular structures like block and graft copolymers.[4]

Photo-CORMs: Light-Triggered CO Release

Carbon monoxide is now recognized as a gasotransmitter with significant physiological roles, including anti-inflammatory and vasodilatory effects. The therapeutic delivery of CO is challenging, but photo-CORMs offer a solution by releasing CO with high spatial and temporal control using light. Mn₂(CO)₁₀ is a prototypical photo-CORM. Upon irradiation, the Mn-Mn bond breaks, and the resulting •Mn(CO)₅ radicals can undergo further reactions that lead to the sequential loss of all ten CO ligands.[6][7]

A significant advance in this area is the use of triplet sensitizers to activate Mn₂(CO)₁₀ with lower-energy visible or red light, which has better tissue penetration.[6][7] A photosensitizer absorbs the red light, enters an excited triplet state, and then transfers its energy to the Mn₂(CO)₁₀, inducing the same dissociative chemistry that normally requires UV light.[6][7] This strategy dramatically expands the potential of manganese carbonyls in phototherapy.

Conclusion

The photochemistry of this compound is a rich field that beautifully illustrates the interplay between electronic structure, primary photochemical events, and the reactivity of transient intermediates. The two competing pathways—Mn-Mn bond homolysis and CO loss—provide access to distinct reactive species, •Mn(CO)₅ and Mn₂(CO)₉, which have been harnessed for a wide range of applications. From fundamental kinetic studies using flash photolysis to the sophisticated design of photoinitiating systems and light-activated drugs, Mn₂(CO)₁₀ continues to be a molecule of profound scientific interest and practical utility, bridging the gap between fundamental organometallic chemistry and applied materials science and medicine.

References

-

Wegman, R. W., Olsen, R. J., Gard, D. R., & Brown, T. L. (1981). A Flash Photolysis Study of the Metal-Metal Bond Homolysis of Dimanganese Decacarbonyl and Dirhenium Decacarbonyl. Journal of the American Chemical Society, 103(20), 6089–6092. [Link]

-

Waldman, A., & Ruhman, S. (1994). Coherent Evolution Following Photolysis of Mn₂(CO)₁₀. In Ultrafast Phenomena (p. TuD.14). Optica Publishing Group. [Link]

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6263. (This link is a representative review of the field, the original request links to a specific application paper: [Link])

-

Leopold, D. G., & Vaida, V. (1984). Photochemistry of gas-phase this compound (Mn₂(CO)₁₀) and decacarbonyldirhenium (Re₂(CO)₁₀): mass spectrometric evidence for a dinuclear primary photoproduct. Journal of the American Chemical Society, 106(12), 3485–3493. [Link]

-

Huis, in ‘t Veld, M., Schelter, A., & Bonnet, S. (2017). Red Light-Triggered CO Release from Mn₂(CO)₁₀ Using Triplet Sensitization in Polymer Nonwoven Fabrics. Journal of the American Chemical Society, 139(40), 14034–14037. [Link]

-

Firth, J. D., et al. (2021). Light‐ and Manganese‐Initiated Borylation of Aryl Diazonium Salts: Mechanistic Insight on the Ultrafast Time‐Scale Revealed by Time‐Resolved Spectroscopic Analysis. Angewandte Chemie International Edition, 60(4), 1937-1945. (This link provides context on modern applications and spectroscopic analysis: [Link])

-

Stiegman, A. E., & Tyler, D. R. (1984). Mechanism of the photochemical disproportionation reaction of this compound (Mn₂(CO)₁₀) with nitrogen donor ligands. Inorganic Chemistry, 23(5), 527–529. [Link]

-

Rothberg, L. J., Gerrity, D. P., & Vaida, V. (1981). Gas phase multiphoton photodissociation of Mn₂(CO)₁₀: The effect of collisions on photofragmentation. The Journal of Chemical Physics, 74(4), 2218–2223. [Link]

-

Rosa, A., Ricciardi, G., Baerends, E. J., & Stufkens, D. J. (1997). Density Functional Study of the Photodissociation of Mn₂(CO)₁₀. Inorganic Chemistry, 36(13), 2816–2828. [Link]

-

Dunkin, I. R., & Service, C. J. (1987). Matrix Photochemistry of Mn₂(CO)₁₀. Journal of the Chemical Society, Chemical Communications, (23), 1794. [Link]

-

Huber, H., et al. (1982). Synthesis and Characterization of the Pentacarbonylmanganese(O) Radical, Mn(CO)₅, in Low-Temperature Matrices. Journal of the American Chemical Society, 104(8), 2144–2150. [Link]

-

Meyer, T. J., & Caspar, J. V. (1985). Photochemistry of Metal−Metal Bonds. Chemical Reviews, 85(3), 187–218. [Link]

-

Leopold, D. G., & Vaida, V. (1984). Photochemistry of gas-phase Mn₂(CO)₁₀ and Re₂(CO)₁₀: mass spectrometric evidence for a dinuclear primary photoproduct. Journal of the American Chemical Society, 106(12), 3485-3493. [Link]

-

Snee, P. T., et al. (2009). Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study. The Journal of Physical Chemistry A, 113(35), 9617–9623. [Link]

-

Wang, L., et al. (2023). Recent progress of this compound catalysis. Chemical Synthesis, 3(3), 29. [Link]

-

Wikipedia. (n.d.). Dimanganese decacarbonyl. Retrieved from [Link]

-

Rothberg, L. J., et al. (1981). Picosecond dynamics of solution-phase photofragmentation of dimanganese decacarbonyl [Mn₂(CO)₁₀]. Journal of the American Chemical Society, 103(12), 3536–3537. [Link]

-

Elgrishi, N., et al. (2016). Elucidating the Mechanism of Photochemical CO₂ Reduction to CO Using a Cyanide-Bridged Di-Manganese Complex. OSTI.GOV. [Link]

-

Nuhant, P., et al. (2019). Photomediated Minisci reaction using Mn₂(CO)₁₀. Organic & Biomolecular Chemistry, 17(36), 8344-8348. [Link]

-

Dunkin, I. R., & Service, C. J. (1991). Matrix Photochemistry of Mn₂(CO)₁₀: Reversible Formation of Mn₂(CO)₈ from Mn₂(CO)₈(μ-η¹:η²-CO). Organometallics, 10(7), 2137–2143. [Link]

-

Byers, B. H., & Brown, T. L. (1977). The characteristics of M(CO)₅ and related metal carbonyl radicals; abstraction and dissociative and oxidative addition processes. Journal of the American Chemical Society, 99(8), 2527–2532. [Link]

-

Huis, in ‘t Veld, M., et al. (2017). Red Light-Triggered CO Release from Mn₂(CO)₁₀ Using Triplet Sensitization in Polymer Nonwoven Fabrics. PMC - NIH. [Link]

Sources

- 1. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]

- 2. Coherent Evolution Following Photolysis of Mn2(CO)10 [opg.optica.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Red Light-Triggered CO Release from Mn2(CO)10 Using Triplet Sensitization in Polymer Nonwoven Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aminer.org [aminer.org]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. Two-dimensional infrared spectroscopy of dimanganese decacarbonyl and its photoproducts: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

thermal decomposition of manganese carbonyl

An In-depth Technical Guide to the Thermal Decomposition of Dimanganese Decacarbonyl

Foreword

For the researcher navigating the complexities of organometallic chemistry, dimanganese decacarbonyl, Mn₂(CO)₁₀, presents a fascinating case study in reactivity, bond theory, and material science. Its thermal decomposition is not merely a degradation pathway but a controlled, exploitable process for the synthesis of novel materials, from thin films to bespoke nanoparticles. This guide is crafted to move beyond simple procedural outlines. It aims to provide a deep, mechanistic understanding of the thermal behavior of Mn₂(CO)₁₀, grounded in field-proven insights and authoritative research. We will explore the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems for robust scientific inquiry.

Foundational Understanding of Dimanganese Decacarbonyl

Dimanganese decacarbonyl is a stable, yellow crystalline solid that serves as a cornerstone reagent in organometallic chemistry.[1][2] It is composed of two manganese atoms, each coordinated to five carbonyl (CO) ligands, and, crucially, bonded to each other.[2] This metal-metal bond is central to its chemistry.

1.1 Key Physicochemical Properties

A thorough understanding of the precursor is paramount before any experimental design. The following table summarizes the essential properties of Mn₂(CO)₁₀.

| Property | Value | Source |

| Chemical Formula | C₁₀Mn₂O₁₀ | [3][4] |

| Molecular Weight | 389.98 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1][2] |

| CAS Number | 10170-69-1 | [2][3] |

| Sensitivity | Sensitive to light and air; handle under inert gas.[1][2] | |

| Mn-Mn Bond Dissociation Energy | ~151 kJ/mol (~36 kcal/mol) | [5] |

| Mn-CO Bond Dissociation Energy | ~160 kJ/mol (~38 kcal/mol) | [5] |

The relatively low and similar bond dissociation energies for both the Mn-Mn and Mn-CO bonds are the lynchpin of its thermal reactivity, allowing for controlled decomposition pathways.[5]

The Mechanism of Thermal Decomposition

The thermal decomposition of Mn₂(CO)₁₀ is not a simple, one-step event. It is a nuanced process initiated by the cleavage of the weakest bond. In the absence of photochemical activation, the primary and rate-limiting step is the homolytic fission of the Mn-Mn bond.[5][6]

2.1 Primary Dissociation: Homolytic Cleavage

Upon heating, the Mn-Mn bond breaks, yielding two highly reactive pentacarbonylmanganese radicals (•Mn(CO)₅).[5][6]

Mn₂(CO)₁₀ (s) → 2 •Mn(CO)₅ (g)

This initial step is foundational to all subsequent chemistry. Studies have shown that the decomposition reaction in the absence of oxygen is half-order with respect to the concentration of Mn₂(CO)₁₀, which is fully consistent with this initial slow homolytic fission followed by rapid subsequent reactions of the •Mn(CO)₅ radical.[6] The activation energy for this bond cleavage provides a direct kinetic measure of the metal-metal bond strength.[6]

Caption: Experimental workflow for CVD of manganese films.

Step-by-Step Methodology:

-